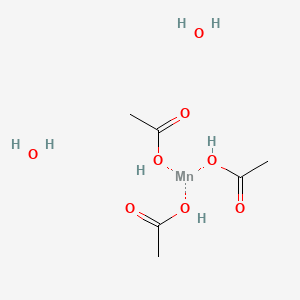

Triacetoxymanganese dihydrate

Descripción

Propiedades

Fórmula molecular |

C6H16MnO8 |

|---|---|

Peso molecular |

271.12 g/mol |

Nombre IUPAC |

acetic acid;manganese;dihydrate |

InChI |

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2 |

Clave InChI |

SDAMARVMTWMQBX-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Mn] |

Origen del producto |

United States |

Synthetic Methodologies for Triacetoxymanganese Dihydrate

Conventional Chemical Synthesis via Permanganate (B83412) and Manganese(II) Acetate (B1210297) in Acetic Acid

The most common and well-established method for synthesizing triacetoxymanganese dihydrate involves the oxidation of manganese(II) acetate with potassium permanganate in a glacial acetic acid medium. lookchem.comlookchem.comwikipedia.orgchemeurope.com This reaction provides a reliable route to the desired manganese(III) species.

In a typical procedure, manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) is dissolved in glacial acetic acid and heated. echemi.commdma.ch To this solution, finely ground potassium permanganate (KMnO₄) is added in portions. echemi.commdma.ch The temperature must be carefully controlled during the addition of the permanganate to manage the exothermic reaction. mdma.ch After the addition is complete, the mixture is often heated further or refluxed for a period to ensure the reaction goes to completion. echemi.com

Upon cooling, water is sometimes added to the reaction mixture to induce crystallization of the product. echemi.commdma.ch The resulting dark brown, crystalline manganese(III) acetate dihydrate is then isolated by filtration, washed with solvents like glacial acetic acid and ether, and dried. echemi.com Yields for this method are typically high, often reported in the range of 82-93%. echemi.commdma.ch The product is a characteristic brown powder. wikipedia.orgchemeurope.com

Table 1: Representative Conditions for Conventional Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|---|

| Mn(OAc)₂·4H₂O | KMnO₄ | Glacial Acetic Acid | 90-110°C | ~1-2 hours | 82-93% echemi.commdma.ch |

Electrochemical Routes for this compound Preparation

Electrochemical methods offer an alternative pathway for the synthesis of this compound. This approach avoids the use of a chemical oxidizing agent like potassium permanganate. The synthesis is typically achieved through the anodic oxidation of manganese(II) acetate (Mn(OAc)₂) in an appropriate electrolyte solution. wikipedia.org

In this process, a solution of manganese(II) acetate in glacial acetic acid, often with a supporting electrolyte, is placed in an electrochemical cell. When a current is applied, the Mn(II) ions are oxidized to Mn(III) at the anode. This method allows for a controlled oxidation process. While less commonly detailed in general literature than the permanganate method, electrochemical synthesis represents a viable route to the compound. wikipedia.org Manganese-based electrocatalysts are also utilized in other contexts to generate high-valent manganese species for oxidation reactions.

Derivation and Comparison of Anhydrous Manganese(III) Acetate from Dihydrate Precursors

While this compound is the commonly used form, the anhydrous version is required for certain applications and is noted to be slightly more reactive. lookchem.comlookchem.comnih.gov The anhydrous form can be prepared directly from the dihydrate synthesis mixture by introducing a strong dehydrating agent. lookchem.comlookchem.com

The most common method for preparing anhydrous manganese(III) acetate is by adding acetic anhydride (B1165640) to the reaction mixture of potassium permanganate and manganese(II) acetate in acetic acid. lookchem.comlookchem.comwikipedia.orgnih.gov The acetic anhydride consumes the water molecules present, preventing the formation of the dihydrate and leading to the crystallization of the anhydrous product. lookchem.comlookchem.com An alternative, direct synthesis of the anhydrous form involves the vigorous reaction of manganese(II) nitrate hexahydrate with acetic anhydride. mdma.ch

Table 2: Comparison of Dihydrate and Anhydrous Manganese(III) Acetate

| Feature | This compound | Anhydrous Manganese(III) Acetate |

|---|---|---|

| Formula | C₆H₉MnO₆·2H₂O wikipedia.org | C₆H₉MnO₆ |

| Common Use | More commonly used form lookchem.comwikipedia.org | Used in specific situations lookchem.comwikipedia.orgnih.gov |

| Preparation | Reaction of KMnO₄ and Mn(OAc)₂ in acetic acid chemeurope.com | Addition of acetic anhydride to the dihydrate synthesis nih.gov |

| Structure | Brown powder wikipedia.org | Linear coordination polymer nih.gov |

| Reactivity | Standard oxidizing agent | Slightly more reactive than the dihydrate nih.gov |

Structurally, the anhydrous form is a linear coordination polymer, which differs from the simple monomeric formula that its name might suggest. nih.gov The dihydrate is a brown, crystalline solid that is hygroscopic and decomposes in water. lookchem.com

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield and purity while ensuring safety and efficiency. Key parameters that can be adjusted include reaction temperature, concentration of reactants, rate of addition of the oxidizing agent, and the method of crystallization.

Temperature Control : Maintaining a consistent temperature, typically between 90°C and 110°C, is crucial during the addition of potassium permanganate to prevent side reactions and ensure complete dissolution. echemi.commdma.ch

Reactant Addition : The slow, portion-wise addition of solid potassium permanganate into the heated acetic acid solution is a critical safety and control measure. This modulates the exothermic reaction and prevents dangerous bumping, especially if the permanganate does not dissolve quickly. echemi.com

Crystallization Conditions : The final purity and crystal size can be influenced by the cooling rate and the method of crystallization. Allowing the solution to stand for an extended period, sometimes for days or weeks in the dark, can lead to the formation of purer crystals as the supernatant color clarifies. echemi.commdma.ch One procedure notes that after cooling and adding water, the mixture is left to crystallize overnight. mdma.ch

Washing and Drying : Thorough washing of the filtered product, first with glacial acetic acid to remove soluble impurities and then with a volatile solvent like ether, is important for obtaining a pure, dry product. Drying under reduced pressure over a desiccant like potassium hydroxide (KOH) ensures the removal of residual solvents. echemi.com

These strategies, derived from established laboratory procedures, aim to refine the synthesis for better outcomes in terms of product quality and yield.

Structural Elucidation and Coordination Chemistry of Triacetoxymanganese Dihydrate

Trinuclear Oxo-Centered Coordination Complex Architecture

The fundamental structural motif of triacetoxymanganese dihydrate is a trinuclear, oxo-centered coordination complex. chemicalbook.comwikipedia.orglibretexts.org This architecture is common among basic acetates of first-row transition metals like iron and chromium. chemicalbook.comlookchem.comguidechem.com The core of the complex consists of three manganese(III) ions arranged in a triangular array. wikipedia.orgufl.edu At the center of this triangle lies a single oxygen atom, which is triply bridging (μ₃-oxo) and lies nearly in the plane of the three manganese atoms. ufl.edu This arrangement is formally described by the formula [Mn₃O(O₂CCH₃)₆L₃]ⁿ⁺, where L represents terminal ligands, which in the case of the dihydrate, are water molecules. wikipedia.org

Each manganese ion within this trinuclear core is in a distorted octahedral coordination environment. ufl.edu The coordination sphere of each manganese atom is completed by the central oxygen atom, four oxygen atoms from bridging acetate (B1210297) ligands, and one terminally coordinated water molecule. ufl.eduiau.ir

Table 1: Selected Interatomic Distances and Angles in a Representative Oxo-Centered Trinuclear Manganese Acetate Complex

This table presents typical bond lengths and angles for the [Mn₃O] core, illustrating the geometry of the trinuclear cluster. Data is derived from a related mixed-valence complex to show the characteristic structure.

| Parameter | Atom 1 | Atom 2 | Distance (Å) / Angle (°) |

|---|---|---|---|

| Bond Length | Mn(1)-O(central) | 1.831 | |

| Bond Length | Mn(2)-O(central) | 1.835 | |

| Bond Length | Mn(3)-O(central) | 2.064 | |

| Bond Angle | Mn(1)-O(central)-Mn(2) | 121.6 | |

| Bond Angle | Mn(1)-O(central)-Mn(3) | 119.3 | |

| Bond Angle | Mn(2)-O(central)-Mn(3) | 119.0 |

Data adapted from a study on a related trinuclear oxo-centered manganese complex. ufl.edu

Ligand Bridging Topologies and Acetate Coordination Modes

In the [Mn₃O(O₂CCH₃)₆(H₂O)₃] cluster, the six acetate ligands play a crucial role in maintaining the structural integrity of the trinuclear framework. chemicalbook.comlibretexts.org These acetate groups function as bridging ligands, linking pairs of manganese(III) ions. chemicalbook.comnih.gov Each pair of manganese atoms is spanned by two acetate ligands, resulting in a total of six bridging acetates for the entire complex.

The acetate ions primarily adopt a syn-syn bridging coordination mode (μ-O,O'). In this configuration, each oxygen atom of the carboxylate group binds to one of the two manganese centers it bridges. This mode of coordination is confirmed by infrared spectroscopy, which shows characteristic stretching vibration bands for bridging carboxylate groups. iau.ir In addition to the bridging acetates, each manganese atom is coordinated to a terminal water molecule, completing its octahedral geometry. ufl.edu The coordination of different ligands, such as monodentate and bidentate acetate ligands, can vary depending on the specific complex and its environment. rsc.org

Comparative Structural Analysis of Dihydrate and Anhydrous Forms

Triacetoxymanganese exists in both a dihydrate and an anhydrous form, with significant structural differences between them. chemicalbook.comwikipedia.orgchemeurope.com The dihydrate, [Mn₃O(O₂CCH₃)₆(H₂O)₃]·O₂CCH₃·HO₂CCH₃, consists of discrete, neutral trinuclear clusters as described above.

Table 2: Structural Comparison of Dihydrate and Anhydrous Manganese(III) Acetate

This table summarizes the key structural differences between the dihydrate and anhydrous forms of triacetoxymanganese.

| Feature | This compound | Anhydrous Triacetoxymanganese |

|---|---|---|

| Overall Structure | Discrete trinuclear oxo-centered clusters | Linear coordination polymer |

| Terminal Ligands | Water molecules (H₂O) | None (bridged by acetic acid) |

| Bridging between Clusters | None (discrete units) | Bridging acetic acid molecules |

| Typical Formula | [Mn₃O(O₂CCH₃)₆(H₂O)₃]·X | [Mn₃O(O₂CCH₃)₆(CH₃COOH)]n |

Information compiled from multiple sources. chemicalbook.comwikipedia.orglookchem.comguidechem.com

Electronic and Magnetic Properties of Manganese(III) Ions within the Complex

The manganese centers in this compound are in the +3 oxidation state. The Mn(III) ion has a d⁴ electron configuration. In the octahedral ligand field of the complex, it adopts a high-spin state, resulting in four unpaired electrons. nih.govcdnsciencepub.com This high-spin configuration is confirmed by magnetic susceptibility measurements, which yield an effective magnetic moment of approximately 4.85-4.89 Bohr magnetons, close to the spin-only value of 4.90 for four unpaired electrons. nih.govcdnsciencepub.com

Magnetic studies on trinuclear manganese acetate complexes and related compounds have shown that there is magnetic coupling between the manganese ions within the [Mn₃O] core. acs.org Variable-temperature magnetic susceptibility measurements indicate the presence of weak antiferromagnetic exchange interactions between the paramagnetic Mn(III) centers, mediated by the central μ₃-oxo bridge and the μ-acetato bridges. nih.govrsc.org

Mechanistic Studies of Triacetoxymanganese Dihydrate Mediated Reactions

Investigation of Single Electron Transfer (SET) Oxidation Pathways

The fundamental role of triacetoxymanganese dihydrate in initiating a vast array of chemical transformations lies in its capacity to act as a single-electron oxidant. researchgate.netwikipedia.org The reaction mechanism is initiated by a single electron transfer (SET) from a suitable organic substrate to the manganese(III) center, which is consequently reduced to the more stable manganese(II) state. mdpi.comsmolecule.com This process is particularly effective for the oxidation of enolizable carbonyl compounds, such as β-dicarbonyl compounds, which are converted into α-oxoalkyl radicals. wikipedia.org

Elucidation of Manganese(III)-Enolate Complex Formation

In reactions involving carbonyl compounds, the first mechanistic step is generally the formation of a manganese(III)-enolate complex. mdpi.comchemrxiv.org This is achieved through the coordination of the carbonyl oxygen to the manganese(III) center, followed by the loss of an α-proton, often assisted by an acetate (B1210297) ligand, to generate the enolate. researchgate.netchemrxiv.org

Radical Intermediate Generation, Trapping, and Propagation Mechanisms

Following the formation of the manganese(III)-enolate complex, an intramolecular electron transfer occurs, reducing Mn(III) to Mn(II) and generating a carbon-centered radical at the α-position to the carbonyl group. mdpi.comwikipedia.org This radical is the key intermediate that propagates the reaction.

Generation:

From Carbonyls: The oxidation of the Mn(III)-enolate complex is the primary route to α-oxoalkyl radicals. wikipedia.org

From Acetic Acid: In the absence of other enolizable substrates, Mn(OAc)₃ can oxidize acetic acid itself to generate the carboxymethyl radical (•CH₂COOH). nih.gov

Propagation: Once generated, the radical intermediate undergoes addition to an unsaturated system, such as an alkene or alkyne, to form a new carbon-carbon bond and a new radical intermediate. nih.govwikipedia.org The fate of this secondary radical is highly dependent on the reaction conditions. nih.govwikipedia.org

Termination/Further Reaction:

Oxidation to Cation: The adduct radical can be further oxidized by another equivalent of Mn(OAc)₃ to a carbocation. wikipedia.org This pathway is particularly efficient for tertiary or resonance-stabilized radicals. The resulting cation can then be trapped by nucleophiles (like the acetate solvent) or undergo elimination to form an alkene. nih.govwikipedia.org

Hydrogen Abstraction: Primary and secondary radicals are less readily oxidized by Mn(OAc)₃ and may instead abstract a hydrogen atom from the solvent (e.g., acetic acid) to yield a saturated product. nih.gov

Co-oxidant Effect: The addition of a co-oxidant, most commonly copper(II) acetate (Cu(OAc)₂), can significantly alter the reaction outcome. scispace.com Cu(II) is much more effective at oxidizing primary and secondary radicals to carbocations (via a transient Cu(III) intermediate) than Mn(III) alone. nih.govscispace.com The resulting Cu(I) is rapidly re-oxidized to Cu(II) by Mn(III), allowing copper to be used in catalytic amounts. scispace.com

Radical Trapping: The intermediate radicals can be "trapped" by other reagents. For instance, in the presence of sodium azide, oxidative cyclizations can yield cyclic azides. nih.gov

The interplay between these pathways allows for a diverse range of products to be synthesized from common starting materials simply by modifying the reaction conditions. nih.gov

Analysis of Regioselectivity and Stereoselectivity in this compound Catalysis

Reactions mediated by this compound often proceed with high levels of regio- and stereoselectivity, which is a key factor in their synthetic utility. mdpi.comresearchgate.netbenthamdirect.com

Regioselectivity: In intermolecular additions, the initial radical adds to the alkene to produce the more stable radical intermediate. For example, in the formation of γ-lactones, the carboxymethyl radical adds to the less substituted carbon of a terminal alkene. acs.org In intramolecular cyclizations, regioselectivity is often governed by Baldwin's rules for radical cyclizations, with 5-exo cyclizations being kinetically favored over 6-endo pathways for terminal alkenes. wikipedia.org The oxidation of enones with Mn(OAc)₃ generally shows high α'-regioselectivity, leading to α'-acetoxy enones. researchgate.netbenthamdirect.com

Stereoselectivity: High diastereoselectivity is frequently observed in these reactions. For instance, the synthesis of γ-lactones from either cis or trans acyclic alkenes typically yields the more thermodynamically stable trans-lactone selectively. wikipedia.org In the synthesis of dihydrofurans from 1,2-disubstituted alkenes, trans isomers are often formed diastereoselectively, regardless of the geometry of the starting alkene. mdpi.com Intramolecular cyclizations can also establish multiple stereocenters with a high degree of control, as demonstrated in the synthesis of various natural products where bicyclic lactones are formed with significant diastereomeric ratios. mdpi.com

The observed stereoselectivity is often rationalized by considering the transition state geometries of the radical addition and cyclization steps, where steric interactions are minimized.

| Reaction Type | Substrates | Observed Selectivity | Typical Product |

|---|---|---|---|

| Lactone Formation | Alkene + Acetic Acid | High Regio- and Diastereoselectivity | trans-γ-Lactone wikipedia.org |

| Intramolecular Cyclization | Unsaturated β-dicarbonyl | Favors 5-exo cyclization | Bicyclic lactone mdpi.comwikipedia.org |

| Dihydrofuran Synthesis | Alkene + β-ketosulfone | High Diastereoselectivity | trans-Dihydrofuran mdpi.com |

| Enone Oxidation | α,β-Unsaturated Ketone | High α'-Regioselectivity | α'-Acetoxy Enone researchgate.netbenthamdirect.com |

Influence of Solvent and Ligand Effects on Reaction Mechanisms

The choice of solvent and the nature of the ligands coordinated to the manganese center have a profound impact on the course and outcome of this compound-mediated reactions.

Solvent Effects: Acetic acid is the most commonly employed solvent for these reactions. scripps.edu However, other solvents can dramatically alter the reaction pathway. brandeis.edu

Ethanol: When ethanol is used as a solvent, it can act as a reducing agent for certain radical intermediates. For example, primary radicals and vinyl radicals, which are not easily oxidized by Mn(III), can be reduced by abstracting a hydrogen atom from ethanol. brandeis.edu This allows for successful cyclizations onto acetylenes, which is not feasible in acetic acid. The resulting 1-hydroxyethyl radical is then oxidized back to acetaldehyde by Mn(III). brandeis.edu Solvent choice can also influence regioselectivity; in the cyclization of certain unsaturated β-keto esters, a higher percentage of the 5-exo product is obtained in ethanol compared to acetic acid. brandeis.edu

Acetic Anhydride (B1165640): The presence of acetic anhydride in acetic acid can completely change the product distribution. In the oxidation of oct-1-ene, using pure acetic acid yields γ-decanolactone almost exclusively. However, adding even small amounts of acetic anhydride leads to products derived from cationic intermediates, and at high concentrations of anhydride, decanoic acid becomes the major product. rsc.org

Ligand Effects: The reactivity of the manganese(III) center is modulated by its coordination environment. While acetate is the standard ligand, using other ligands can lead to different reactivity. For instance, manganese(III) picolinate [Mn(pic)₃] has been used for the oxidation of β-keto acids to radicals, yielding different results compared to Mn(OAc)₃. scispace.com Density functional theory studies have shown that the thermodynamically stable coordination environment for Mn(III) in acetic acid involves a mixture of acetate and water ligands. rsc.org The specific nature of these coordinated ligands influences the redox potential and steric environment of the metal center, thereby affecting the rates and selectivity of the reaction. rsc.orgias.ac.in

Kinetic Studies of this compound Oxidations

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and validate proposed pathways. The kinetics of Mn(OAc)₃ oxidations are highly dependent on the substrate.

Rate Law: For the oxidation of many substrates, including aromatic aldehydes and some β-dicarbonyl compounds, the reaction is found to be first-order with respect to both the substrate and Mn(OAc)₃. nih.govresearchgate.netzenodo.org However, when the formation of the Mn(III)-enolate is fast and reversible, as with acidic β-keto esters, the rate-determining step becomes the subsequent addition to an alkene. In these cases, the reaction rate depends on the alkene concentration. nih.govresearchgate.net For the oxidation of Mn(II) by Ce(IV) in acetic acid, the rate law was found to be -d[Ce(IV)]/dt = k[Mn(II)]²[Ce(IV)]. nih.gov

Activation Parameters: The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant. For the oxidative cyclization of diethyl α-(2-naphthoxyethyl)malonate, the activation parameters were determined to be ΔH‡ = 25.2 ± 0.3 kcal/mol and ΔS‡ = 2.1 ± 0.5 cal/K·mol. researchgate.net These values provide information about the energy barrier and the degree of order in the transition state of the rate-determining step.

| Reaction | Rate Law / Rate Constant (k) | Conditions |

|---|---|---|

| Oxidation of Aromatic Aldehydes | First order in [Aldehyde] and [Mn(III)] zenodo.org | 95% Acetic Acid |

| Oxidation of β-Benzoylpropionic Acid | First order in [Substrate], [Mn(III)], and [H⁺] researchgate.net | Aqueous Acetic Acid |

| Oxidation of Mn(II) with Co(III) | k = 37.1 L·mol⁻¹·s⁻¹ and 6.8 L·mol⁻¹·s⁻¹ (two forms of Co(III)) nih.gov | 24.5 °C, Glacial Acetic Acid |

| Oxidation of HBr with Mn(III) | Second order in [HBr]; k = 4.10 x 10⁵ L²·mol⁻²·s⁻¹ nih.gov | 4.5 °C, 10% Aqueous Acetic Acid |

Kinetic studies have confirmed that the reaction mechanism can shift based on the acidity of the substrate, with either enolate formation or radical addition serving as the bottleneck of the transformation. nih.gov

Catalytic and Oxidative Applications in Organic Synthesis

Direct Acetylation of Alcohols Utilizing Triacetoxymanganese Dihydrate

This compound serves as an effective catalyst for the direct acetylation of alcohols with acetic acid. This method provides a straightforward route to acetylated products, which are valuable intermediates in organic synthesis. The process is characterized by its operational simplicity and the use of a relatively inexpensive catalyst. nih.gov Research has demonstrated that this catalytic system is highly chemoselective, favoring the oxidation of allylic alcohols over benzylic alcohols. nih.gov

In a typical procedure, the alcohol is treated with this compound in the presence of a co-oxidant. One study highlighted the use of catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a stoichiometric amount of Mn(OAc)₃ as the co-oxidant. nih.gov This system efficiently oxidizes allylic alcohols to their corresponding aldehydes or ketones in high yields, with reaction times typically ranging from one to six hours. nih.gov The reaction proceeds under mild conditions, and it has been shown that Mn(OAc)₃ alone does not facilitate the oxidation, confirming that it serves to regenerate the active DDQ oxidant. nih.gov

| Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |

| Cinnamyl alcohol | Cinnamaldehyde | 95 |

| 4-Methoxycinnamyl alcohol | 4-Methoxycinnamaldehyde | 92 |

| Geraniol | Geranial | 85 |

| Perillyl alcohol | Perillaldehyde | 88 |

| 1-Phenylethanol | Acetophenone | 45 |

| Benzyl (B1604629) alcohol | Benzaldehyde | <5 |

| Table 1: Representative examples of the selective oxidation of alcohols using Mn(OAc)₃ and catalytic DDQ. The data illustrates the high selectivity for allylic alcohols over benzylic alcohols. nih.gov |

Allylic Oxidation of Alkenes

Allylic oxidation is a key transformation in organic synthesis that introduces functionality at a position adjacent to a double bond. This compound has proven to be a valuable reagent for this purpose, enabling the conversion of alkenes to α,β-unsaturated ketones. core.ac.uk

The combination of this compound as a catalyst and tert-butylhydroperoxide (TBHP) as a co-oxidant provides an environmentally friendly method for the allylic oxidation of alkenes. core.ac.uk This catalytic system avoids the use of stoichiometric amounts of toxic chromium-based reagents traditionally employed for this transformation. core.ac.uk The reaction has been successfully applied to a range of substrates, including complex steroidal molecules and simple alkenes. core.ac.uk The mechanism is generally believed to proceed through a hydrogen abstraction from the alkene, generating an allylic free radical that is subsequently converted to the enone. core.ac.uk

| Alkene Substrate | Product | Yield (%) |

| Cholest-5-ene | Cholest-5-en-7-one | 78 |

| Cyclohexene | 2-Cyclohexen-1-one | 65 |

| α-Pinene | Verbenone | 70 |

| 1-Phenyl-1-cyclohexene | 3-Phenyl-2-cyclohexen-1-one | 82 |

| Table 2: Examples of allylic oxidation of various alkenes using catalytic Mn(OAc)₃ and TBHP as the co-oxidant. core.ac.uk |

Further enhancements to the this compound-catalyzed allylic oxidation have been achieved by conducting the reaction under an oxygen atmosphere. core.ac.uk The presence of molecular oxygen has been found to significantly improve the yields of the desired α,β-unsaturated ketones, particularly for simple alkenes. core.ac.uk This modification offers a more efficient and practical approach for allylic oxidation. core.ac.uk While the precise role of oxygen in the catalytic cycle is not fully elucidated, it is believed to facilitate the regeneration of the active manganese species.

Radical Cyclization Transformations

This compound is a premier reagent for initiating oxidative free-radical cyclizations, a powerful strategy for the construction of cyclic molecules. nih.govnih.gov This methodology has been extensively developed and applied to the synthesis of a wide variety of cyclic structures, including lactones and complex natural products. mdpi.comscripps.edu The reaction is initiated by the single-electron oxidation of an enolizable carbonyl compound by Mn(OAc)₃ to generate an α-oxoalkyl radical. wikipedia.org This radical can then undergo intramolecular addition to a carbon-carbon multiple bond, leading to the formation of a new ring. wikipedia.org

A classic and widely used application of this compound is the synthesis of γ-lactones from the reaction of alkenes with acetic acid. mdpi.comnih.gov This transformation, first reported in 1968, proceeds through the oxidative addition of an acetoxy radical to the alkene, followed by cyclization and further oxidation. nih.gov The mechanism involves the formation of a γ-carboxy radical, which is then oxidized by another equivalent of Mn(III) to the corresponding γ-lactone. nih.gov This method is general for a variety of alkenes and substituted acetic acids. nih.gov

The reaction of cyclic alkenes bearing both a carboxylic acid and a malonate group with this compound and a copper(II) salt leads to the formation of fused tricyclic γ-lactones in good yields. rsc.orgnih.gov

| Alkene | Carboxylic Acid | γ-Lactone Product | Yield (%) |

| 1-Octene | Acetic Acid | γ-Decalactone | 75 |

| Styrene | Acetic Acid | γ-Phenyl-γ-butyrolactone | 68 |

| Cyclohexene | Acetic Acid | cis-Hexahydro-2-benzofuranone | 72 |

| 1-Dodecene | Propionic Acid | γ-Methyl-γ-tridecalactone | 65 |

| Table 3: Synthesis of γ-lactones via Mn(OAc)₃-mediated oxidative cyclization of alkenes with carboxylic acids. nih.gov |

The power of this compound-mediated radical cyclizations is particularly evident in the synthesis of complex natural products. mdpi.comscripps.edu These reactions provide a single-step method for constructing intricate carbocyclic and heterocyclic frameworks with high regio- and stereoselectivity, often significantly shortening synthetic routes. mdpi.com

For instance, the synthesis of (+)-aphanamol I involved a key oxidative cyclization step using this compound and copper(II) triflate to construct a [3.3.0]-bicyclic lactone with an impressive 89% yield. mdpi.com Similarly, the total synthesis of 7,11-cyclobotryococca-5,12,26-triene utilized a manganese(III)-mediated oxidative free-radical cyclization of a 4-pentenyl malonate to form a [3.3.0]-bicyclic γ-lactone as a pivotal intermediate, achieving a 75% yield with a 13:1 diastereomeric ratio. mdpi.com This strategy has also been employed in the synthesis of the tetracyclic core of tronocarpine, where an intramolecular cyclization of a malonic radical onto an indole (B1671886) ring was a key transformation. acs.org

Formation of Spiro-, Tricyclic, Tetracyclic, and Polycyclic Derivatives

Manganese(III) acetate-mediated oxidative radical cyclization is a powerful strategy for constructing complex cyclic and polycyclic molecular frameworks. mdpi.comresearchgate.net This methodology offers a direct, single-step pathway to regio- and stereoselective cyclizations, significantly reducing the number of synthetic steps required to access intricate natural product skeletons. mdpi.com

The versatility of this reagent is demonstrated in its application to synthesize a wide range of complex structures:

Spirocyclic Compounds : The Mn(III)-based oxidation of tetracarbonyl compounds like methylenebis(cyclohexanedione)s can selectively produce spiro dihydrofurans. researchgate.net This approach is valuable as spirocyclic systems are prevalent in many biologically active molecules.

Tricyclic Systems : In the synthesis of natural products like picrotoxane and ialibinone A/B, a crucial step involves a radical cyclization reaction mediated by manganese(III) acetate (B1210297) to construct the core tricyclic structure. mdpi.com

Tetracyclic and Polycyclic Cores : The reagent has been instrumental in synthesizing the tetracyclic core of alkaloids such as tronocarpine and welwitindolinone. mdpi.com For instance, the synthesis of the tronocarpine core involves the addition of a malonate radical, generated by manganese(III) acetate, to an indole derivative, initiating a cyclization cascade to form the tetracyclic intermediate. mdpi.com

This method's success in synthesizing cyclic structures found in numerous natural products highlights its importance in synthetic chemistry. mdpi.com

| Derivative Type | Starting Material Example | Key Transformation | Product Core Structure |

|---|---|---|---|

| Spirocyclic | Methylenebis(cyclohexanedione)s | Oxidative cyclization | Spiro dihydrofurans |

| Tricyclic | Substituted Phloroglucinol | Radical cyclization | Ialibinone A/B core |

| Tetracyclic | N-substituted Indole | Radical addition/cyclization | Tronocarpine core |

Synthesis of Dihydrofuran Derivatives

The synthesis of dihydrofurans, a structural motif present in many natural products and biologically active compounds, is effectively achieved through manganese(III) acetate-mediated radical cyclization. researchgate.netnih.gov This method typically involves the reaction of an active methylene (B1212753) compound with an alkene. researchgate.net The process is initiated by the oxidation of the β-dicarbonyl compound by Mn(OAc)₃ to form a carbon-centered radical, which then adds to the alkene. The subsequent intramolecular cyclization and further oxidation lead to the formation of the dihydrofuran ring. nih.gov

The reaction conditions can be tuned to improve efficiency. For instance, the addition of formic acid to the acetic acid solvent has been shown to accelerate the reaction rate and increase product yields. nii.ac.jp This method provides a powerful tool for creating highly substituted dihydrofurans. nii.ac.jp Research has demonstrated the synthesis of various dihydrofuran derivatives, such as trans-5-ferrocenyl-4-phenyl-4,5-dihydrofuran compounds, from the reaction of ferrocene-substituted alkenes with active methylene compounds. researchgate.net The reaction is often highly regio- and stereoselective, typically yielding trans-dihydrofurans as the major product. nih.gov

Radical Oxidative Phosphonation of Alkenoic Acids

This compound is also a key reagent in forming carbon-phosphorus (C-P) bonds, a significant transformation in the synthesis of organophosphorus compounds. rsc.orgtandfonline.com A notable application is the radical oxidative phosphonation and concurrent lactonization of alkenoic acids. rsc.org

This one-pot reaction allows for the direct formation of a P-C bond and the construction of a lactone ring, providing an efficient route to phosphono-γ-butyrolactones. The process involves the Mn(OAc)₃-mediated reaction of alkenoic acids with H-phosphonates or H-phosphine oxide. rsc.org The mechanism is believed to involve the generation of a phosphonyl radical from the homolytic cleavage of the P-H bond, initiated by manganese(III). tandfonline.com This radical then adds to the double bond of the alkenoic acid, followed by intramolecular cyclization to form the γ-lactone ring. This transformation is a valuable method for synthesizing functionally rich organophosphorus compounds. rsc.org

α-Keto-Acetoxylation and α'-Acetoxylation of Carbonyl Compounds

Manganese(III) acetate is widely used for the direct acetoxylation of carbonyl compounds at the α- or α'-position, providing a straightforward route to α-acetoxy ketones and related structures. mdpi.com This transformation is particularly useful in the functionalization of ketones and their derivatives. researchgate.net

The oxidation of α,β-unsaturated ketones (enones) with manganese(III) acetate provides a versatile method for the synthesis of α'-acetoxy enones. wikipedia.orgnih.gov The reaction proceeds by introducing an acetoxy group at the α'-position, which is the carbon on the other side of the carbonyl group from the alkene. wikipedia.org This situselective acetoxylation is a valuable synthetic tool. researchgate.net For example, heating 5,5-dimethylcyclohex-2-en-1-one with manganic acetate in acetic acid yields 6-acetoxy-5,5-dimethylcyclohex-2-en-1-one as the sole product. researchgate.net Similarly, β-ketoesters can be oxidized at the α-carbon. wikipedia.org The mechanism is thought to involve the formation of an α-keto radical intermediate which then reacts to form the final acetoxylated product. nih.gov

A significant feature of Mn(OAc)₃-mediated oxidation is its high regioselectivity. In the case of substituted cyclic α,β-unsaturated ketones, such as 2-cyclopentenone and 2-cyclohexenone derivatives, oxidation occurs selectively at the tertiary α'-position. organic-chemistry.org This method provides the corresponding tertiary α'-acetoxy oxidation products in good yields. organic-chemistry.org The reaction is effective for various α'-substituents, including methyl, ethyl, and benzyl groups. This regioselective functionalization is important for synthesizing α'-acetoxy α,β-unsaturated cyclic ketones, which are valuable precursors for compounds with potential biological and medicinal properties. organic-chemistry.org

| Substrate | α'-Substituent | Product | Yield |

|---|---|---|---|

| 2-Cyclopentenone derivative | Methyl | α'-Acetoxy-α'-methyl-2-cyclopentenone | Good |

| 2-Cyclohexenone derivative | Ethyl | α'-Acetoxy-α'-ethyl-2-cyclohexenone | Good |

| 2-Cyclohexenone derivative | Benzyl | α'-Acetoxy-α'-benzyl-2-cyclohexenone | Good |

Manganese(III)-Mediated Carbon-Carbon and Carbon-Oxygen Bond Formation Reactions

The utility of this compound in organic synthesis is fundamentally rooted in its ability to mediate the formation of carbon-carbon and carbon-oxygen bonds through oxidative free-radical pathways. researchgate.neteurekaselect.com As a one-electron oxidant, Mn(OAc)₃ initiates reactions by abstracting an electron from enolizable carbonyl compounds, generating α-oxoalkyl radicals. nih.govwikipedia.org

These highly reactive radical intermediates can then add to unsaturated systems like alkenes and alkynes, resulting in the formation of a new C-C bond. nih.govwikipedia.org The fate of the resulting adduct radical depends on the reaction conditions. It can be further oxidized to a carbocation, which can then undergo elimination or be trapped by a nucleophile, or it can abstract a hydrogen atom to yield a saturated product. wikipedia.org

Manganese(III) acetate also facilitates the formation of C-O bonds, most notably in the synthesis of lactones. The oxidative addition of carboxylic acids to alkenes, mediated by Mn(OAc)₃, is a classic example that leads to the formation of γ-lactones. researchgate.netnih.gov These radical reactions provide powerful and often stereoselective methods for constructing key structural units found in a vast array of organic molecules. researchgate.net

Oxidation of Amino Acids and Related Biological Substrates

The oxidation of amino acids and other biologically relevant molecules is a fundamental process in both biological systems and synthetic chemistry. This compound has been utilized as an effective oxidant for these substrates, with studies often focusing on the kinetics and mechanisms of these transformations. The oxidation of amino acids such as glycine, alanine, and valine by manganese(III) acetate has been investigated, revealing that the reactions typically proceed through the formation of an intermediate complex between the manganese(III) species and the amino acid.

Kinetic studies have shown that the reaction order with respect to both the oxidant and the substrate can vary depending on the specific amino acid and the reaction conditions. For instance, in an aqueous sulfuric acid medium, the oxidation of glycine, alanine, and valine exhibits a second-order dependence on the concentration of Mn(III) and a first-order dependence on the concentration of the amino acid. The reaction rate is also influenced by the acidity of the medium, with an inverse dependence on the concentration of sulfuric acid observed. The absence of polymerization with acrylonitrile (B1666552) suggests that these oxidations proceed via a non-radical pathway, likely involving the decomposition of the Mn(III)-amino acid complex.

While detailed preparative studies with isolated yields are not extensively documented in the readily available literature, the kinetic data provides valuable insights into the reactivity of this compound towards these important biological building blocks.

| Amino Acid Substrate | Observed Order in [Mn(III)] | Observed Order in [Substrate] | Effect of [H₂SO₄] | Proposed Intermediate |

|---|---|---|---|---|

| Glycine | Second | First | Inverse Dependence | Mn(III)-Glycine Complex |

| Alanine | Second | First | Inverse Dependence | Mn(III)-Alanine Complex |

| Valine | Second | First | Inverse Dependence | Mn(III)-Valine Complex |

Oxidative Decarboxylation of Carboxylic Acids

The oxidative decarboxylation of carboxylic acids is a powerful transformation that allows for the conversion of a readily available functional group into a variety of other functionalities, often with the formation of a new carbon-carbon or carbon-heteroatom bond. This compound is a highly effective reagent for promoting such reactions, particularly with arylacetic acids.

The reaction of arylacetic acids with this compound typically results in the formation of the corresponding aryl aldehydes or ketones in good to excellent yields. This transformation is believed to proceed through a radical mechanism initiated by a single-electron transfer from the carboxylate to the Mn(III) center, leading to the formation of an acyloxy radical which then undergoes decarboxylation to generate an alkyl radical. This radical can then be further oxidized to a carbocation, which can be trapped by nucleophiles or undergo other rearrangements.

The efficiency of the oxidative decarboxylation can be influenced by the nature of the carboxylic acid substrate and the reaction conditions. In some cases, the use of a co-catalyst or an auxiliary base can enhance the reaction rate and yield. For example, in the presence of a manganese(III) Schiff base complex and imidazole, the oxidative decarboxylation of various arylacetic acids with tetrabutylammonium (B224687) periodate (B1199274) as the oxidant proceeds rapidly at room temperature. rhhz.net

| Arylacetic Acid Substrate | Product | Yield (%) |

|---|---|---|

| Diphenylacetic acid | Benzophenone | 95 |

| Triphenylacetic acid | Triphenylmethanol | 80 |

| 4-Chlorophenylacetic acid | 4-Chlorobenzaldehyde | 95 |

| 4-Fluorophenylacetic acid | 4-Fluorobenzaldehyde | 87 |

| 4-Hydroxyphenylacetic acid | 4-Hydroxybenzaldehyde | 85 |

| 1-Naphthylacetic acid | 1-Naphthaldehyde | 90 |

| 2-Naphthylacetic acid | 2-Naphthaldehyde | 92 |

Novel Functional Group Transformations Catalyzed by this compound

Beyond its role in classical oxidation reactions, this compound has been instrumental in the development of novel functional group transformations, often involving radical cascade processes. These reactions enable the rapid construction of complex molecular scaffolds from simple starting materials.

One notable example is the Mn(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids. organic-chemistry.org This transformation provides an efficient route to N-unprotected 2-aryl-3-cyanoindoles. The proposed mechanism involves the generation of an aryl radical from the boronic acid via single-electron oxidation by Mn(III). This radical then adds to the isocyanide, followed by an intramolecular cyclization and subsequent C-C bond cleavage to afford the indole product. organic-chemistry.org This reaction tolerates a wide range of functional groups on both the boronic acid and the isocyanide, making it a versatile method for the synthesis of this important class of heterocyclic compounds. organic-chemistry.org

Another innovative application is the Mn(OAc)₃-promoted oxidative phosphonylation of N,N-dimethylenaminones with H-phosphonates. This reaction leads to the formation of functionalized β-ketophosphonates through a process that involves the cleavage of a C(sp²)-C(sp²) bond and the formation of a new C(sp³)-P bond. The reaction proceeds under mild conditions and demonstrates broad substrate scope, providing a novel and efficient method for the synthesis of these valuable organophosphorus compounds.

| Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|

| Radical Cascade Cyclization organic-chemistry.orgorganic-chemistry.org | o-Alkenyl aromatic isocyanides and Boronic acids | N-Unprotected 2-aryl-3-cyanoindoles | Mild reaction conditions; Broad substrate scope; Forms multiple bonds in one pot. |

| Oxidative Phosphonylation | N,N-Dimethylenaminones and H-phosphonates | β-Ketophosphonates | Involves C(sp²)-C(sp²) bond cleavage and C(sp³)-P bond formation; Good to excellent yields. |

Research in Polymer Chemistry and Advanced Materials Science

Role of Triacetoxymanganese Dihydrate as an Oxidant in Polymerization Processes

This compound, also known as manganese(III) acetate (B1210297) dihydrate, serves as a potent and versatile single-electron oxidant in the field of polymer chemistry. lookchem.comlookchem.com Its primary role is to initiate oxidative free-radical reactions, which can lead to the formation of polymers. rsc.orgrsc.org The compound is particularly effective in generating carbon radicals from enolizable organic compounds, such as aldehydes, ketones, and β-dicarbonyl compounds, which can then undergo addition to unsaturated systems to form new carbon-carbon bonds, a fundamental step in polymerization. mdpi.comwikipedia.org

The mechanism of polymerization initiated by manganese(III) acetate generally begins with the formation of a manganese(III)-enolate complex. mdpi.com This is followed by a one-electron transfer, reducing Mn(III) to Mn(II) and generating a carbon-centered radical. mdpi.comnih.gov This radical can then add to an alkene or another unsaturated monomer, initiating the polymerization chain. The reaction can be terminated through further oxidation of the resulting radical intermediate to a carbocation by another molecule of manganese(III) acetate. wikipedia.orgnih.gov

Table 1: General Mechanism of Mn(OAc)₃-Based Oxidative Free-Radical Polymerization

| Step | Description |

|---|---|

| Initiation | A carbonyl compound coordinates to the Mn(OAc)₃ catalyst. Subsequent loss of an α-proton generates a manganese(III) enolate complex. researchgate.net |

| Radical Formation | The Mn(III)-enolate complex undergoes an internal redox reaction. Mn(III) is reduced to Mn(II), and a carbon-centered free radical is formed. mdpi.comnih.gov |

| Propagation | The generated radical adds to an unsaturated monomer (e.g., an alkene), forming a new radical intermediate and extending the polymer chain. wikipedia.orgnih.gov |

| Termination | The radical intermediate is oxidized by another Mn(OAc)₃ molecule to a carbocation, which can then undergo elimination or be trapped by a nucleophile, terminating the chain. wikipedia.org |

A specific application of this process is in the synthesis of polyguaiacol. researchgate.net In this biomimetic process modeling manganese peroxidase, manganese(III) acetate acts as the catalyst for the radical polymerization of guaiacol (B22219). Research has shown that the polymer yield and molecular weight are influenced by the solvent system, with higher yields (60–90%) achieved in acetonitrile (B52724) or 1,4-dioxane (B91453) solutions compared to methanol (B129727) (<30%). researchgate.net This is attributed to the formation of nonhydrated guaiacol clusters in the former solvents, which facilitates the polymerization reaction. researchgate.net

Development of Coordination Polymers and Other Materials Based on Manganese(III) Acetate

Manganese(III) acetate is not only a reagent in organic synthesis but also a valuable building block in materials science for the construction of coordination polymers and other advanced materials. lookchem.comlookchem.com The anhydrous form of manganese(III) acetate itself exists as a linear coordination polymer, where oxo-centered trimanganese units are bridged by acetate ligands. lookchem.commdpi.com

The development of new coordination polymers often involves the self-assembly of manganese ions with various organic ligands. While many examples start with manganese(II) sources like manganese(II) acetate or manganese(II) chloride, the principles of coordination chemistry are directly applicable. figshare.comnih.gov These processes can yield materials with diverse dimensionalities (1D, 2D, or 3D) and properties. rsc.orgepa.gov For instance, manganese(II) ions have been used with dicarboxylic acids and auxiliary N-donor linkers to create 1D and 2D coordination polymers with unique magnetic behaviors. rsc.org

Manganese-based Metal-Organic Frameworks (MOFs) represent a significant subclass of these materials, noted for their porous structures and potential applications in catalysis and medicine. nih.govmdpi.com Although many Mn-MOFs are synthesized from Mn(II) precursors, the oxidative ability and coordination chemistry of manganese are central to their function. nih.govresearchgate.net For example, a 3D MOF has been synthesized using a manganese(II) source with a flexible siloxane-spaced dicarboxylic ligand, resulting in a material with thermal stability up to 300 °C and dominant antiferromagnetic interactions. mdpi.com The synthesis of a polar manganese coordination polymer, [N,N'-ethylenebis(salicylaldiminiato)((4-pyridylthio)acetate)] manganese(III), demonstrates the direct use of Mn(III) in creating chain-like polymer structures where the manganese center is octahedrally coordinated and bridged by the organic ligand. researchgate.net

Table 2: Examples of Manganese-Based Coordination Polymers

| Compound Name/Formula | Precursors/Ligands | Dimensionality | Key Structural Feature |

|---|---|---|---|

| [Mn₃O(O₂CCH₃)₆]⁺ cluster | Manganese(III) acetate | 1D (in anhydrous form) | Oxo-centered trimer of Mn(III) with bridging acetates. lookchem.comwikipedia.org |

| [Mn(Salen)((4-pyridylthio)acetate)] | Mn(SALEN)Br, (4-pyridylthio)acetic acid | 1D Chain | Mn metal center is bridged by the (4-pyridylthio)acetate ligand. researchgate.net |

| [Mn₂(L)(phen)]ₙ | Mn(SO₄)₂·6H₂O, H₂L, phen | 1D | Bis(μ-carboxylate-κO:κO′)dimanganese(II) structures. rsc.org |

Integration of this compound in Nanoscale Material Synthesis

This compound is a key precursor in the synthesis of various nanoscale materials, particularly manganese oxide nanoparticles. sigmaaldrich.com These nanoparticles have applications in diverse fields such as batteries, supercapacitors, and catalysis. sigmaaldrich.comresearchgate.net The compound serves as a reliable manganese source in methods like sol-gel synthesis and thermal decomposition. sigmaaldrich.comresearchgate.netplos.org

In the sol-gel process, manganese acetate is used to produce manganese oxide nanoparticles. One comparative study highlighted that using manganese acetate as a precursor, compared to manganese chloride, resulted in nanoparticles with a smaller size (29.7 nm vs. 60.6 nm) and a narrower size distribution. researchgate.net The resulting material from the acetate precursor was identified as Mn₃O₄ with a plate-like or leaf-like structure. researchgate.net Another study detailed the synthesis of monodispersed MnO nanocrystals via the thermal decomposition of manganese acetate in the presence of trioctylamine (B72094) and oleic acid at 320 °C. nih.gov

The precise control over synthesis conditions is crucial for tuning the properties of the resulting nanomaterials. Research on the thermal decomposition of manganese precursors has shown that variables such as the temperature ramping rate and aging time can significantly affect the size and composition of the final nanoparticles. plos.org For instance, using manganese(II) acetylacetonate, a faster ramping rate and shorter aging time produced smaller nanoparticles (~23 nm) that were a mixture of MnO and Mn₃O₄, while longer aging times resulted in slightly larger, pure MnO nanoparticles (~32 nm). plos.org These findings underscore the versatility of using manganese acetate compounds as precursors for creating tailored nanoscale materials.

Table 3: Synthesis of Manganese Oxide Nanoparticles Using Manganese Acetate Precursors

| Synthesis Method | Manganese Precursor | Resulting Nanoparticle | Particle Size | Morphology/Structure |

|---|---|---|---|---|

| Sol-gel | Manganese acetate | Mn₃O₄ | 29.7 nm | Interlaced plates, leaf-like structure. researchgate.net |

| Thermal Decomposition | Manganese acetate | MnO | 7 nm | Uniform nanocrystals. nih.gov |

| Thermal Decomposition | Manganese(II) acetylacetonate | MnO/Mn₃O₄ mixture | ~23 nm | Varies with aging time. plos.org |

Advanced Spectroscopic and Computational Investigations of Triacetoxymanganese Dihydrate Systems

Spectroscopic Probes for In-Situ Reaction Monitoring and Intermediate Characterization

In-situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the fleeting existence of intermediate species without the need for sample isolation. magritek.comarkat-usa.org In the context of reactions involving triacetoxymanganese dihydrate, various spectroscopic methods can be employed to track the consumption of reactants, the formation of products, and to characterize the transient intermediates that are fundamental to its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring, as it provides detailed structural information and quantitative data on the concentration of species in solution. magritek.comnorthwestern.edu For instance, in a this compound-mediated oxidation, ¹H NMR can be used to follow the disappearance of signals corresponding to the starting material and the emergence of new signals for the products. magritek.com Time-course analysis using real-time NMR can offer unparalleled insight into the reaction mechanism with a minimal number of experiments. youtube.com This technique is particularly useful for determining reaction kinetics and identifying reaction endpoints. magritek.com

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information by probing the vibrational modes of molecules. thermofisher.comgatewayanalytical.com These techniques are highly sensitive to changes in functional groups. gatewayanalytical.com In a reaction where this compound acts as an oxidant for a carbonyl compound, FTIR spectroscopy could monitor the C=O stretching frequency to observe the formation of an enolate intermediate. researchgate.net Both FTIR and Raman are based on molecular vibrations, with FTIR focusing on the absorption of light and Raman on the scattering of light. gatewayanalytical.com The choice between them often depends on the specific characteristics of the reaction mixture, such as the presence of water, which has a strong IR absorbance but a weak Raman signal. gatewayanalytical.comlabmanager.com

The characterization of radical intermediates, which are central to the chemistry of this compound, is more challenging due to their high reactivity and low concentrations. nih.govwikipedia.org While direct observation by conventional NMR or vibrational spectroscopy is often difficult, the formation and consumption of these species can be inferred from the kinetic profiles of the stable reactants and products. The mechanistic details of Mn(OAc)₃-based oxidative free-radical additions and cyclizations have been extensively reviewed, providing a basis for understanding the types of intermediates that could be targeted for spectroscopic observation. nih.govresearchgate.net

| Spectroscopic Technique | Information Provided | Application in this compound Reactions |

| ¹H NMR | Structural information, quantitative concentration data | Monitoring reactant consumption and product formation, kinetic studies. magritek.comnorthwestern.edu |

| FTIR | Changes in functional groups (e.g., C=O, O-H) | Detecting the formation of enolate intermediates and the progress of oxidation. researchgate.net |

| Raman | Changes in molecular vibrations, particularly for non-polar bonds | Complementary to FTIR, useful for aqueous solutions. gatewayanalytical.comlabmanager.com |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of transition metal complexes like this compound. nih.govumn.edu These computational methods provide a molecular-level understanding of the factors that govern the compound's behavior as a one-electron oxidant.

DFT calculations have been successfully applied to study the electronic states of manganese complexes, offering insights into the distribution of electron density and the nature of the metal-ligand bonding. nih.govscienceopen.com For this compound, the Mn(III) center has a d⁴ electron configuration. DFT studies can model the geometry and electronic structure, revealing how the acetate (B1210297) and water ligands influence the redox potential and the accessibility of the manganese center for substrate interaction. rsc.org The calculations can also predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electron transfer processes that initiate the radical reactions. nih.gov

The reactivity of this compound is predicated on its ability to abstract an electron from a substrate, often a carbonyl compound, to generate a radical intermediate. wikipedia.org DFT can be used to model the initial coordination of the substrate to the manganese complex and the subsequent electron transfer step. rsc.org By calculating the energies of the reactants, transition states, and products for this process, a detailed picture of the reaction mechanism can be constructed. acs.org For example, in the oxidation of a β-keto ester, DFT can help to determine whether the reaction proceeds through an inner-sphere or outer-sphere electron transfer mechanism. rsc.org

Furthermore, computational studies can explore the influence of the solvent and the specific form of the manganese(III) acetate complex on its reactivity. The hydrated form of Mn(OAc)₃ is known to exist as an oxo-centered trimer in the solid state, and its structure in solution can be complex. nih.gov DFT calculations can help to model these different species and assess their relative reactivities, providing a more nuanced understanding of the reaction conditions. rsc.org

| Computational Method | Focus of Investigation | Insights Gained for this compound |

| DFT | Electronic structure, geometry optimization | Understanding of HOMO-LUMO gap, electron density distribution, and metal-ligand bonding. nih.govscienceopen.com |

| Quantum Chemical Calculations | Reaction mechanisms, transition state energies | Elucidation of electron transfer pathways and the energetics of radical formation. acs.org |

Theoretical Modeling of this compound-Substrate Interactions

Theoretical modeling provides a powerful framework for investigating the intricate interactions between this compound and its substrates at an atomic level. nih.gov These models, often built upon the principles of quantum mechanics, can rationalize experimental observations and predict the outcomes of reactions. researchgate.net

A key aspect of this compound's reactivity is the initial interaction with a substrate, which typically involves the formation of a coordination complex. researchgate.net Theoretical models can be used to explore the geometry and stability of these pre-reaction complexes. For instance, in the oxidation of a carbonyl compound, modeling can show how the substrate's carbonyl oxygen coordinates to the manganese(III) center, displacing one of the water or acetate ligands. rsc.org By calculating the binding energies of different coordination modes, the most likely initial step of the reaction can be identified.

The subsequent steps of the reaction, such as the formation of a manganese enolate and the generation of a radical intermediate, can also be modeled. nih.gov Transition state theory can be applied to locate the transition state structures for these elementary steps and to calculate the associated activation energies. nih.gov This allows for a quantitative assessment of the reaction kinetics and can explain the selectivity observed in many this compound-mediated reactions. researchgate.net

In the context of radical cyclization reactions, theoretical modeling can be particularly insightful. mdpi.com Once a radical is generated from the substrate, it can add to a tethered alkene. nih.gov Computational models can be used to predict the regioselectivity and stereoselectivity of this cyclization step. By comparing the energies of the transition states leading to different cyclic products, the observed product distribution can be explained. For example, the preference for the formation of five-membered rings over six-membered rings in certain radical cyclizations can be rationalized through computational analysis of the respective transition state energies.

| Modeling Approach | Aspect of Interaction Studied | Predictive Power for this compound Reactions |

| Quantum Mechanics (QM) | Pre-reaction complex formation, binding energies | Identification of the most stable substrate coordination modes. rsc.org |

| Transition State Theory | Activation energies of elementary steps | Prediction of reaction rates and kinetic isotope effects. nih.gov |

| Reaction Pathway Modeling | Regio- and stereoselectivity of radical additions | Rationalization of product distributions in cyclization reactions. mdpi.com |

Future Research Trajectories and Emerging Applications of Triacetoxymanganese Dihydrate

Design and Synthesis of Advanced Catalytic Systems Utilizing Triacetoxymanganese Dihydrate

The utility of this compound extends beyond its direct use as a stoichiometric oxidant; it serves as a critical precursor and component in the development of advanced catalytic systems. Future research is increasingly focused on leveraging its unique properties to design more efficient, selective, and robust catalysts.

One promising avenue is its use as a precursor for synthesizing manganese-based nanomaterials with tailored catalytic activities. For instance, it is employed in the synthesis of manganese oxide (Mn₃O₄) nanostructures, which are effective anode materials for lithium-ion batteries. Research is also directed towards using it as a manganese source in the sol-gel synthesis of manganese-doped zinc oxide (ZnO) thin films, where the incorporation of manganese ions is crucial for tuning the electronic and optical properties of the films for various applications.

Furthermore, this compound is a key component in developing catalysts for specific organic transformations. It has been shown to catalyze the allylic oxidation of various alkenes in the presence of co-oxidants like tert-butylhydroperoxide and facilitates the direct acetylation of alcohols with acetic acid. Future work in this area aims to immobilize manganese complexes derived from this compound onto solid supports, creating heterogeneous catalysts that offer advantages in terms of separation, reusability, and process scalability. The development of novel ligand-modified manganese catalysts, originating from this precursor, is another active area of research, with the goal of achieving higher levels of enantioselectivity and chemoselectivity in reactions such as C-H activation and oxidation.

Table 1: Applications of this compound as a Precursor in Catalysis and Materials Science

| Application Area | Specific Use | Desired Outcome/Property |

|---|---|---|

| Energy Storage | Synthesis of Mn₃O₄ nanostructures | High-performance anode materials for Li-ion batteries |

| Synthesis of manganese oxide nanoparticles | Supercapacitor applications | |

| Electronics & Optics | Sol-gel synthesis of Mn-doped ZnO films | Modification of electronic and optical properties |

| Organic Synthesis | Catalyst for allylic oxidation of alkenes | Mild and selective oxidation |

Expansion of Radical-Mediated Transformation Scope and Selectivity

This compound is most renowned for its role in mediating oxidative free-radical reactions, a field that has grown substantially over the past few decades. The compound efficiently generates carbon-centered radicals from enolizable carbonyl compounds, which can then participate in a wide array of transformations. A major trajectory of future research is the continued expansion of the scope and selectivity of these powerful reactions.

Significant progress has been made in using this reagent for both intermolecular and intramolecular radical cyclizations to form new carbon-carbon and carbon-heteroatom bonds. These methods have been instrumental in the synthesis of complex natural products, including spirocyclic, tricyclic, and polycyclic systems. Researchers are now focused on developing tandem cyclization reactions that can rapidly build molecular complexity from simple precursors in a single step. For example, its use in the key cyclization step for synthesizing picrotoxane derivatives demonstrates its power in constructing intricate molecular frameworks.

Improving the regio-, chemo-, and stereoselectivity of these radical transformations is another critical research goal. While manganese(III)-mediated reactions often exhibit good selectivity, the development of chiral auxiliaries or catalysts that can induce high levels of enantioselectivity in these radical processes remains a significant challenge. Success in this area would greatly enhance the utility of this compound for asymmetric synthesis. The mechanism often involves the formation of a manganese(III)-enolate complex, which, upon reduction to Mn(II), generates a carbon radical that adds to an unsaturated system. Further oxidation of the resulting radical intermediate by another molecule of Mn(III) can lead to a carbocation, which then undergoes cyclization or other transformations.

Table 2: Selected Radical-Mediated Transformations Promoted by this compound

| Reaction Type | Substrates | Product Class | Significance |

|---|---|---|---|

| Lactone Synthesis | Carboxylic acids and alkenes | γ-Lactones | Efficient construction of five-membered rings |

| Dihydrofuran Synthesis | β-Dicarbonyl compounds and alkenes | Substituted dihydrofurans | Access to important heterocyclic motifs |

| Tandem Cyclization | Alkenes with pendant unsaturated moieties | Fused tricyclic systems | Rapid assembly of complex carbocycles |

| Sulfenylation of Indoles | Indoles and aryl thiols | 3-Arylsulfenylindoles | C-S bond formation with high regioselectivity |

| α'-Acetoxylation | Enones | α'-Acetoxy-enones | Regioselective functionalization of ketones |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry—which encourage the use of less hazardous, more efficient, and sustainable chemical processes—are increasingly guiding synthetic chemistry research. The use of catalysts based on earth-abundant, inexpensive, and low-toxicity metals like manganese is a cornerstone of this approach. This compound aligns well with these principles, and future research is focused on further integrating it into sustainable methodologies.

Manganese is significantly more abundant and less toxic than precious metal catalysts (e.g., palladium, rhodium, iridium) often used in organic synthesis. Developing manganese-catalyzed reactions to replace those reliant on precious metals is a key goal. Recent advancements include manganaelectro-catalyzed C-H azidation, which combines a manganese catalyst with electricity to perform selective functionalization in a sustainable manner.

Another aspect of green chemistry involves minimizing waste and improving atom economy. Research into the electrochemical regeneration of the active Mn(III) species from the Mn(II) byproduct of the radical reaction is a promising strategy. A continuous electrochemical process for producing high-purity this compound has already been developed, pointing towards more sustainable manufacturing of the reagent itself. Furthermore, exploring these reactions in environmentally benign solvents, such as water or bio-based solvents, instead of traditional organic solvents like acetic acid, is an active area of investigation.

Exploration of Novel Applications in Chemical Biology and Advanced Materials

While the primary applications of this compound have been in organic synthesis, its unique reactivity is inspiring exploration into new frontiers, particularly in chemical biology and advanced materials science.

In the realm of advanced materials, its role as a precursor for manganese oxides used in energy storage devices is a significant emerging application. Beyond this, its ability to initiate polymerization reactions is being investigated for the synthesis of novel polymers. For example, it has been used as a catalyst for the radical polymerization of guaiacol (B22219) to produce polyguaiacol, acting as a biomimetic model for manganese peroxidase. This suggests potential applications in creating new functional polymers and materials with unique electronic or biodegradable properties.

In chemical biology, the ability of this compound to mediate the synthesis of complex, biologically active natural products is of primary importance. This tool allows chemists to access rare molecules with potential therapeutic properties for further study. Future research may explore its use in late-stage functionalization, a strategy to modify complex bioactive molecules to create analogues with improved properties. The development of manganese-based systems for bio-orthogonal chemistry or as probes to study radical processes in biological systems represents a more distant but exciting possibility.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing triacetoxymanganese dihydrate, and how can orthogonal experimental design optimize its preparation?

- Methodological Answer : The synthesis of this compound typically involves controlled oxidation of manganese(II) acetate or ligand exchange reactions. To optimize synthesis parameters (e.g., temperature, stoichiometry, reaction time), orthogonal experimental design (OED) is recommended. OED allows simultaneous testing of multiple variables with minimal trials. For example, a Normalized Orthogonal Table L9 (3⁴) can evaluate factors like precursor ratios, hydration levels, and catalyst loading . This approach efficiently identifies dominant variables affecting yield and purity.

Q. Which spectroscopic and thermal characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Thermogravimetric Analysis (TGA) : To quantify hydration states and thermal stability by measuring mass loss at elevated temperatures (e.g., ~100–150°C for water loss) .

- FTIR Spectroscopy : Identification of acetate (C-O stretching at ~1450 cm⁻¹) and hydroxyl groups (O-H stretching at ~3400 cm⁻¹) .

- X-ray Diffraction (XRD) : Confirmation of crystalline structure and comparison with reference patterns (e.g., JCPDS database) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer :

- Storage : Maintain in airtight containers under inert gas (e.g., argon) at room temperature to avoid moisture absorption and oxidation .

- Handling : Use glove boxes or fume hoods with PPE (gloves, lab coat). If inhaled, immediately move to fresh air and consult a physician .

Advanced Research Questions

Q. How does this compound function as a catalyst in allylic oxidation reactions, and what factors influence its regioselectivity?

- Methodological Answer : The Mn(III) center acts as a one-electron oxidant, abstracting hydrogen from alkenes to form allylic radicals. Regioselectivity is influenced by:

- Substrate electronic effects : Electron-rich alkenes favor oxidation at the less substituted position.

- Solvent polarity : Polar solvents (e.g., acetic acid) stabilize transition states, enhancing selectivity .

- Hydration state : The dihydrate form may modulate redox potential via hydrogen bonding, as shown in studies achieving >90% regioselectivity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

- Methodological Answer :

- Control experiments : Standardize reaction conditions (temperature, solvent purity, substrate concentration) to isolate variables.

- Hydration state verification : Use TGA to confirm the dihydrate form, as anhydrous Mn(III) acetate exhibits different reactivity .

- Cross-validation : Compare results with independent techniques (e.g., GC-MS for product distribution) .

Q. What strategies are effective in optimizing reaction conditions for this compound-mediated C–H activation?

- Methodological Answer :

- DoE (Design of Experiments) : Apply response surface methodology to model interactions between temperature, catalyst loading, and solvent composition.

- In situ monitoring : Use UV-Vis spectroscopy to track Mn(III) reduction to Mn(II), ensuring catalytic cycles remain active .

- Additive screening : Co-catalysts like acetic acid or Lewis acids (e.g., Sc(OTf)₃) can stabilize intermediates and improve turnover .

Critical Analysis and Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in Mn(III)-catalyzed reactions?

- Methodological Answer :

- Mechanistic reevaluation : Conduct kinetic isotope effects (KIE) or radical trapping experiments to validate proposed pathways.

- DFT calculations : Compare computed activation energies with experimental data, adjusting for solvent effects and hydration .

Q. What statistical methods are appropriate for analyzing variability in this compound’s catalytic performance?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.